molecular formula C10H11BrFN B13258974 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline

4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline

Cat. No.: B13258974
M. Wt: 244.10 g/mol
InChI Key: KTHSNVUHJUFOQZ-UHFFFAOYSA-N
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Description

4-Bromo-N-(cyclopropylmethyl)-3-fluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the 4-position, a cyclopropylmethyl group attached to the nitrogen atom, and a fluorine atom at the 3-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Fluorination: The fluorine atom can be introduced at the 3-position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclopropylmethylation: The final step involves the alkylation of the nitrogen atom with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(cyclopropylmethyl)-3-fluoroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-N-(cyclopropylmethyl)-3-fluoroaniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.

    Industrial Applications: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity, while the bromine and fluorine atoms can influence its electronic properties and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-cyclopropylbenzamide
  • 4-Bromo-N-methylbenzylamine
  • 4-Bromo-N,N-dimethylaniline

Uniqueness

4-Bromo-N-(cyclopropylmethyl)-3-fluoroaniline is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. The cyclopropylmethyl group also contributes to its unique steric and electronic characteristics, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline

InChI

InChI=1S/C10H11BrFN/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2

InChI Key

KTHSNVUHJUFOQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC(=C(C=C2)Br)F

Origin of Product

United States

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